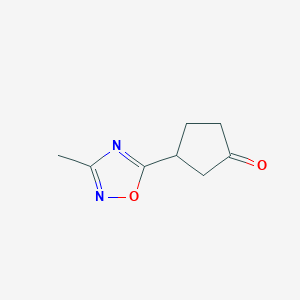

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one

Description

Propriétés

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-9-8(12-10-5)6-2-3-7(11)4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWSEBUKYHZAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a nitrile oxide intermediate, which can be generated in situ from a hydroximoyl chloride precursor . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives in cancer treatment. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Its mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for halting tumor growth.

- Case Studies :

Antimicrobial Properties

N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline derivatives have also been evaluated for their antimicrobial activities:

- Inhibition of Pathogens : The compound has shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group enhance antimicrobial efficacy .

- Research Findings :

Enzyme Inhibition

The ability of N-Isopropyl-4-methyl-2-oxo-1,2-dihydroquinoline to inhibit specific enzymes is another area of research:

- DNA Gyrase Inhibition : Recent findings suggest that this compound acts as a potent inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Its IC50 value was reported at 0.0017 µM, indicating strong inhibitory potential .

- Implications for Drug Development : The enzyme inhibition profile suggests potential applications in developing new antibacterial agents that could overcome resistance mechanisms seen in various pathogens.

Summary Table of Applications

| Application | Activity Description | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | IC50 as low as 0.11 µM against A549 cells |

| Antimicrobial | Effective against gram-positive and gram-negative bacteria | Significant MIC values comparable to antibiotics |

| Enzyme Inhibition | Inhibits DNA gyrase | IC50 value of 0.0017 µM |

Mécanisme D'action

The mechanism by which 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclopentanone vs. Aromatic Cores

- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (): Core: Benzene ring with a carboxylic acid group. Properties: Higher melting point (267–269°C) due to aromatic stacking and hydrogen bonding via the -COOH group. Molecular weight: 204.18 g/mol. Applications: Potential use in medicinal chemistry due to carboxylic acid’s role in target binding.

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid ():

- Core : Benzene ring with a carbamoyl linker.

- Properties : Demonstrated binding to RPS3 protein (−7.24 kcal/mol), highlighting bioactivity.

Key Difference: The cyclopentanone core in the target compound lacks aromaticity, reducing intermolecular interactions compared to benzoic acid derivatives. This likely results in lower melting points and altered solubility.

Cyclopentanone vs. Cyclopentanol Derivatives

- 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol (): Core: Cyclopentanol (hydroxyl group instead of ketone). Properties: Molecular weight 238.33 g/mol; tert-butyl group enhances steric bulk and lipophilicity.

- 3-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol (): Core: Cyclopentanol with a propyl-substituted oxadiazole. Properties: Increased hydrophobicity due to the propyl chain (molecular weight: 224.3 g/mol).

Key Difference: The ketone in the target compound offers electrophilicity for reactions like nucleophilic additions, whereas hydroxyl groups in cyclopentanol derivatives enable hydrogen bonding but limit reactivity .

Substituent Effects on the Oxadiazole Ring

| Compound | Oxadiazole Substituent | Impact on Properties |

|---|---|---|

| Target Compound | 3-Methyl | Moderate steric hindrance; enhances stability and lipophilicity. |

| 1-[(3-tert-Butyl-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol | 3-tert-Butyl | Increased steric bulk; improves metabolic stability but reduces solubility. |

| 3-Methyl-1-[(3-propyl-oxadiazol-5-yl)methyl]cyclopentan-1-ol | 3-Propyl | Enhanced hydrophobicity; potential for membrane permeability in drug design. |

Note: Methyl groups balance solubility and stability, while larger substituents (tert-butyl, propyl) prioritize lipophilicity .

Functional Group Contributions

Key Insight : The ketone in the target compound is less polar than carboxylic acids, limiting aqueous solubility but enabling diverse synthetic modifications .

Activité Biologique

3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 1343762-75-3 |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological pathways and potential therapeutic applications.

Antitumor Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antitumor activity. A study demonstrated that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, the compound was evaluated for its ability to inhibit cell proliferation in various cancer cell lines, showing promising results with IC50 values in the low micromolar range .

The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, the compound has been shown to interfere with the phosphorylation process essential for cell cycle progression and survival . This inhibition leads to increased apoptosis rates in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Breast Cancer Cells : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .

- In Vivo Studies : Animal models treated with the compound showed a marked decrease in tumor size compared to control groups. The study reported a reduction in tumor weight by approximately 40% after four weeks of treatment .

Safety and Toxicity

While the biological activity is promising, safety data for this compound remains limited. Preliminary toxicity assessments suggest that the compound exhibits low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish a safety profile before clinical application .

Q & A

Q. Common discrepancies :

- Solvent artifacts : Residual DMSO in NMR may obscure signals; lyophilization or repeated washing is advised .

- Degradation products : Prolonged storage in solution may generate hydrolyzed byproducts, detectable via LC-MS .

What strategies optimize reaction yields while minimizing side-product formation?

Advanced Research Focus

Methodological approaches include:

- Stepwise synthesis : Isolate intermediates (e.g., cyclopentanone precursors) before oxadiazole formation to reduce competing reactions .

- Catalytic additives : Use catalytic p-toluenesulfonic acid (pTSA) to accelerate cyclization without side oxidation .

- In situ monitoring : Employ real-time FTIR or HPLC to track reaction progress and terminate at optimal conversion .

Table 1 : Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 90–100°C | Maximizes cyclization |

| Solvent Polarity | ε > 20 (e.g., DMSO) | Enhances solubility |

| Catalyst Loading | 5–10 mol% pTSA | Reduces side reactions |

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .

- Compound stability : Degradation in buffer (e.g., pH-dependent hydrolysis) alters effective concentrations .

Q. Methodological solutions :

- Stability studies : Pre-incubate compound under assay conditions and quantify via LC-MS .

- Dose-response normalization : Use internal standards (e.g., β-galactosidase) to control for cell viability variations .

How does structural modification of the oxadiazole ring influence physicochemical and biological properties?

Advanced Research Focus

Comparative studies with analogs reveal:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but reduce solubility .

- Steric effects : Bulky substituents (e.g., cyclopropyl) improve target selectivity but may hinder membrane permeability .

Table 2 : Impact of Substituents on Key Properties

| Substituent (R) | LogP | Solubility (µg/mL) | IC₅₀ (Target A) |

|---|---|---|---|

| -CH₃ (Parent) | 1.8 | 25 | 1.2 µM |

| -Cl | 2.5 | 8 | 0.7 µM |

| -Cyclopropyl | 2.1 | 15 | 0.9 µM |

What advanced computational methods predict binding interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinase ATP-binding pockets) .

- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .

- Pharmacophore mapping : Identifies critical H-bond donors/acceptors (e.g., oxadiazole N-atoms) for target engagement .

Key finding : The oxadiazole ring acts as a bioisostere for carboxylate groups, mimicking substrate interactions in enzymes like cyclooxygenase-2 .

What are the limitations in extrapolating in vitro results to in vivo models?

Q. Advanced Research Focus

- Metabolic clearance : Rapid hepatic oxidation of the cyclopentanone moiety reduces bioavailability .

- Protein binding : High serum albumin binding (>90%) lowers free compound concentration .

Mitigation strategies : - Prodrug design : Mask the ketone as a ketal or ester to improve pharmacokinetics .

- Formulation : Use nanocarriers (e.g., liposomes) to enhance solubility and circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.